molecular formula C10H6Cl2O2S B043531 5-chloronaphthalene-2-sulfonyl Chloride CAS No. 89108-45-2

5-chloronaphthalene-2-sulfonyl Chloride

Cat. No. B043531
CAS RN: 89108-45-2
M. Wt: 261.12 g/mol
InChI Key: MICVPVPQQNFKGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives, such as 5-chloronaphthalene-2-sulfonyl chloride, often involves the chlorination of corresponding sulfonic acids or their derivatives. For example, the reaction of dimethylsulfoxide and dimethyl aminonaphthalene-1-sulfonyl chloride under specific conditions highlights the general pathway towards synthesizing sulfonyl chloride derivatives, involving sulfoxonium intermediates (Boyle, 1966). Another approach involves the use of thionyl chloride for converting sulfonic acids or their sodium salts into corresponding sulfonyl chlorides, showcasing a simple and effective method for the synthesis of sulfonyl chloride compounds (Humljan & Gobec, 2005).

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic system. The precise arrangement of atoms and bonds within molecules like 5-chloronaphthalene-2-sulfonyl chloride can be elucidated through techniques such as X-ray crystallography, as demonstrated in studies of related compounds (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonyl chlorides are highly reactive towards nucleophiles due to the presence of the electrophilic sulfonyl chloride group, facilitating a variety of chemical reactions. These compounds can undergo reactions with ammonia, hydrazine, or sodium azide to produce sulfonamides, sulfonyl hydrazides, or sulfonyl azides, respectively. Such reactions underscore the versatility of sulfonyl chlorides in synthetic chemistry (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of 5-chloronaphthalene-2-sulfonyl chloride, such as melting and boiling points, solubility in various solvents, and stability, are crucial for its handling and application in chemical synthesis. While specific data on 5-chloronaphthalene-2-sulfonyl chloride might not be readily available, the study of related sulfonyl chloride compounds provides insights into the general physical characteristics of these compounds, including their reactivity and stability under different conditions.

Chemical Properties Analysis

The chemical properties of sulfonyl chlorides, including their reactivity, acidity, and interactions with various nucleophiles, are central to their application in organic synthesis. The reactivity of sulfonyl chlorides towards nucleophilic substitution reactions enables the synthesis of a wide range of sulfonamide derivatives, which can exhibit various biological activities. The study of sulfonyl chloride reactions not only highlights their synthetic utility but also helps in understanding the underlying mechanisms governing their reactivity (Obafemi, 1982).

Scientific Research Applications

  • Biological Research Applications : The fluorescent dye 1-Dimethylaminonaphthalene-5-sulfonyl chloride, a related compound, has been found to inhibit the ATPase activity of myosin A and partially inhibit its actin-binding ability. This suggests a potential link to the biological active center of myosin A, highlighting its significance in biological research (Kasuya & Takashina, 1965).

  • Drug Development : Polymer-supported sulfonyl chloride, similar in structure, has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones. This synthesis offers potential for drug development and demonstrates broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

  • Chemical Synthesis : 5-chloro-2-thiophenesulfonyl chloride, a compound with a similar sulfonyl chloride group, reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides. These can be further refined into sulfonamides, demonstrating its versatility in chemical reactions (Obafemi, 1982).

  • Synthesis of Peptidosulfonamide Peptidomimetics : N-phthalimido-aminoethanesulfonyl chlorides, which can be synthesized from amino acids using thionyl chloride, provide new building blocks for peptidosulfonamide peptidomimetics. This application is crucial for creating molecules that mimic the structure of peptides (Humljan & Gobec, 2005).

  • Potential Antimicrobial Drugs : Research on sulfonyl phenoxides, which are structurally similar, has shown negative effects on human health. These findings suggest potential use in developing antimicrobial drugs (Ovonramwen, Owolabi, & Falodun, 2021).

Safety And Hazards

According to the safety data sheet, in case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration . It’s important to use personal protective equipment and avoid creating dust .

properties

IUPAC Name

5-chloronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICVPVPQQNFKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370938
Record name 5-chloronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloronaphthalene-2-sulfonyl Chloride

CAS RN

89108-45-2
Record name 5-chloronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronaphthalene-2-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA González-Vera, RA Medina, M Martín-Fontecha… - Scientific reports, 2017 - nature.com
… Obtained from the 6-aminobenzimidazole 22 (101 mg, 0.49 mmol) and 5-chloronaphthalene-2-sulfonyl chloride (116 mg, 0.52 mmol) using general procedure B in 34% yield (71 mg). …
Number of citations: 44 www.nature.com

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